molecular formula C8H12F3NO4 B573488 2-((tert-butoxycarbonyl)amino)-3,3,3-trifluoropropanoic acid CAS No. 188030-43-5

2-((tert-butoxycarbonyl)amino)-3,3,3-trifluoropropanoic acid

Cat. No.: B573488
CAS No.: 188030-43-5
M. Wt: 243.182
InChI Key: DRKWWMGEXDHBSK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Development of Fluorinated Amino Acids

The development of fluorinated amino acids represents a pivotal advancement in organic chemistry that emerged from the recognition of fluorine's unique ability to modulate molecular properties without significant steric perturbation. The historical trajectory of fluorinated amino acid research began in the mid-20th century when chemists first recognized that strategic fluorine incorporation could dramatically alter the biological and chemical behavior of amino acid derivatives. Early investigations focused on understanding how fluorine substitution could enhance metabolic stability, a critical concern in pharmaceutical development where natural amino acids often suffered from rapid degradation.

The evolution of fluorinated amino acid synthesis gained momentum as researchers developed increasingly sophisticated methods for carbon-fluorine bond formation. Initial approaches relied heavily on electrophilic fluorination methods, where electron-rich amino acid side chains were treated with reagents such as N-fluorobenzenesulfonimide or Selectfluor to introduce fluorine functionality. These early methodologies, while groundbreaking, often suffered from modest yields and competing side reactions, highlighting the inherent challenges of controlled fluorination.

A significant breakthrough occurred with the development of nucleophilic fluorination approaches, which enabled more predictable and higher-yielding transformations. The introduction of reagents such as diethylaminosulfur trifluoride and morpholinosulfur trifluoride provided synthetic chemists with tools capable of displacing leaving groups to deliver fluorinated amino acid products with greater reliability. These methodological advances laid the foundation for the development of complex fluorinated derivatives like 2-((tert-butoxycarbonyl)amino)-3,3,3-trifluoropropanoic acid.

The pharmaceutical industry's growing recognition of fluorine's value in drug development provided additional impetus for fluorinated amino acid research. Studies demonstrated that approximately 30% of approved small-molecule drugs contain fluorinated building blocks, with fluorinated pharmaceuticals accounting for billions of dollars in annual sales. This commercial success validated the scientific premise that fluorine incorporation could address fundamental challenges in drug development, including poor metabolic stability and suboptimal pharmacokinetic properties.

Chemical Classification and Nomenclature

This compound belongs to the chemical class of protected fluorinated amino acids, specifically categorized as a trifluoroalanine derivative. The compound's systematic nomenclature reflects its complex structural features, with the International Union of Pure and Applied Chemistry name precisely describing the spatial arrangement of functional groups around the central carbon atom. The molecule exists as both racemic and enantiopure forms, with the (2S)-enantiomer bearing the Chemical Abstracts Service registry number 1932644-89-7, while the racemic mixture is identified by registry number 188030-43-5.

The structural designation emphasizes several key molecular features that define the compound's chemical identity. The tert-butoxycarbonyl protecting group, attached to the amino nitrogen, represents a classical masking functionality employed extensively in organic synthesis for amino group protection. This protecting group enables selective chemical transformations while temporarily rendering the amino functionality unreactive, a strategy fundamental to complex synthetic sequences. The trifluoropropanoic acid component contributes the compound's distinctive fluorinated character, with three fluorine atoms bonded to the terminal carbon creating a highly electronegative trifluoromethyl group.

The stereochemical complexity of this compound necessitates careful consideration of its three-dimensional structure. The central carbon atom represents a chiral center, giving rise to two possible enantiomers designated as (2S) and (2R) configurations according to the Cahn-Ingold-Prelog priority rules. This stereochemical feature becomes particularly significant in biological applications, where different enantiomers may exhibit vastly different biological activities and binding affinities.

Table 1: Molecular Properties and Nomenclature Data

Property Value
Molecular Formula C₈H₁₂F₃NO₄
Molecular Weight 243.18 g/mol
IUPAC Name This compound
CAS Registry Number (Racemic) 188030-43-5
CAS Registry Number ((2S)-enantiomer) 1932644-89-7
Chemical Class Protected fluorinated amino acid
Protecting Group tert-butoxycarbonyl (Boc)
Fluorinated Moiety Trifluoromethyl group

Significance in Fluorinated Building Block Chemistry

The significance of this compound in fluorinated building block chemistry extends far beyond its role as a simple synthetic intermediate. This compound exemplifies the strategic approach to molecular design that has revolutionized modern pharmaceutical chemistry, where fluorinated building blocks serve as essential tools for optimizing drug properties. The incorporation of fluorinated amino acids into peptide and protein structures has emerged as a powerful method for modulating biological activity, enhancing metabolic stability, and improving pharmacokinetic profiles.

The compound's utility in peptide synthesis represents one of its most important applications in contemporary organic chemistry. Researchers have successfully employed related fluorinated amino acid derivatives in the synthesis of short alpha and beta-mixed peptides, demonstrating the versatility of these building blocks in constructing complex molecular architectures. The tert-butoxycarbonyl protecting group enables selective coupling reactions, allowing chemists to assemble peptide chains with precise control over sequence and stereochemistry. Upon completion of the desired synthetic transformations, the protecting group can be removed under mild acidic conditions, typically using trifluoroacetic acid, to reveal the free amino functionality.

The fluorinated building block market has experienced substantial growth, driven by increasing demand for materials that exhibit enhanced durability, chemical resistance, and thermal stability. Fluorinated compounds have found applications extending beyond traditional pharmaceutical chemistry into materials science, agrochemistry, and specialty chemical manufacturing. The unique properties imparted by fluorine substitution, including increased lipophilicity and resistance to metabolic degradation, make these compounds particularly valuable for applications requiring long-term stability and performance.

Recent innovations in fluorinated building block synthesis have expanded the available chemical space for drug discovery and materials development. The development of new fluoroalkylating reagents and transition metal-catalyzed methodologies has provided synthetic chemists with increasingly sophisticated tools for selective fluorine incorporation. These advances have enabled the preparation of complex fluorinated amino acids and peptides with unprecedented efficiency and selectivity, opening new avenues for pharmaceutical research and development.

Table 2: Applications and Significance in Chemical Synthesis

Application Area Specific Use Key Benefits
Peptide Synthesis Building block for modified peptides Enhanced metabolic stability, controlled reactivity
Medicinal Chemistry Drug development intermediate Improved pharmacokinetic properties, increased potency
Materials Science Fluorinated polymer precursor Enhanced thermal stability, chemical resistance
Chemical Biology Protein modification studies Unique spectroscopic properties, biological stability
Organic Synthesis Protected amino acid intermediate Selective transformations, orthogonal reactivity

Structural Comparison with Natural Amino Acids

The structural relationship between this compound and natural amino acids provides crucial insights into the compound's chemical behavior and biological activity. The molecule can be conceptualized as a derivative of alanine, one of the most abundant amino acids found in protein sequences, where the methyl side chain has been replaced with a trifluoromethyl group and the amino functionality protected with a tert-butoxycarbonyl group. This structural modification introduces profound changes in the compound's physical and chemical properties while maintaining the fundamental amino acid framework.

Alanine, the natural amino acid counterpart, exists as both L-alanine and D-alanine enantiomers, with the L-isomer being incorporated into proteins and the D-isomer found in bacterial peptidoglycans and certain peptide antibiotics. The central carbon atom in alanine carries an amino group, a carboxyl group, and a simple methyl side chain, creating a relatively small and sterically undemanding residue. In contrast, this compound features a significantly larger and more electronegative trifluoromethyl group, which alters both the steric profile and electronic properties of the molecule.

The trifluoromethyl substitution introduces several distinctive characteristics that differentiate this compound from natural alanine. The three fluorine atoms create a highly electronegative center that influences the molecule's dipole moment, lipophilicity, and hydrogen bonding potential. The carbon-fluorine bonds are notably shorter and stronger than carbon-hydrogen bonds, contributing to enhanced metabolic stability and resistance to enzymatic degradation. These properties make fluorinated amino acid derivatives particularly valuable in applications where prolonged biological activity is desired.

The protective tert-butoxycarbonyl group represents another significant structural difference from natural amino acids. This bulky protecting group temporarily masks the amino functionality, preventing unwanted side reactions during synthetic transformations while providing a handle for selective deprotection when desired. The protecting group strategy enables synthetic chemists to manipulate complex molecules with precision, a capability that has proven essential for advanced peptide synthesis and pharmaceutical development.

Table 3: Structural Comparison with Natural Alanine

Feature Natural L-Alanine This compound
Molecular Formula C₃H₇NO₂ C₈H₁₂F₃NO₄
Molecular Weight 89.09 g/mol 243.18 g/mol
Side Chain Methyl (-CH₃) Trifluoromethyl (-CF₃)
Amino Group Free (-NH₂) Protected (tert-butoxycarbonyl)
Electronegativity Low High (due to fluorines)
Metabolic Stability Moderate Enhanced
Lipophilicity Low Increased
Synthetic Utility Limited Extensive (due to protection)
Biological Role Protein component Synthetic intermediate/probe

The size differential between the natural methyl group and the trifluoromethyl substituent represents a crucial consideration for biological applications. While fluorine is often described as a bioisostere for hydrogen due to their similar van der Waals radii, the trifluoromethyl group is considerably larger than a methyl group, potentially affecting protein folding and binding interactions. However, this size increase is often offset by the unique electronic properties of the trifluoromethyl group, which can engage in distinctive interactions with biological targets, sometimes leading to enhanced binding affinity and selectivity.

Properties

IUPAC Name

3,3,3-trifluoro-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12F3NO4/c1-7(2,3)16-6(15)12-4(5(13)14)8(9,10)11/h4H,1-3H3,(H,12,15)(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRKWWMGEXDHBSK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(C(=O)O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12F3NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90695247
Record name N-(tert-Butoxycarbonyl)-3,3,3-trifluoroalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90695247
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

188030-43-5
Record name N-(tert-Butoxycarbonyl)-3,3,3-trifluoroalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90695247
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-{[(tert-butoxy)carbonyl]amino}-3,3,3-trifluoropropanoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Core Synthesis via Amidation and Boc Protection

The compound’s structure suggests a synthesis route beginning with 3,3,3-trifluoropropanoic acid. A two-step approach is commonly employed:

  • Amination : Introduction of the amino group at the C2 position via nucleophilic substitution or reductive amination. For example, reacting 3,3,3-trifluoropropanoic acid with ammonia under catalytic hydrogenation conditions yields 2-amino-3,3,3-trifluoropropanoic acid.

  • Boc Protection : The amino group is protected using di-tert-butyl dicarbonate (Boc anhydride) in a tetrahydrofuran (THF)/water biphasic system. This step typically achieves >90% yield, with the Boc group selectively shielding the amine from subsequent reactions.

Key parameters for optimization include pH control (maintained at 8–9 using sodium bicarbonate) and stoichiometric excess of Boc anhydride (1.2–1.5 equivalents).

Purification and Characterization

Crystallization and Chromatography

Crude product purification involves:

  • Solvent Crystallization : Ethyl acetate/hexane (3:1 v/v) recrystallization removes unreacted Boc anhydride and byproducts, achieving >98% purity.

  • Column Chromatography : Silica gel chromatography (eluent: dichloromethane/methanol 95:5) isolates Boc-protected intermediates, with retention factors (Rf) of 0.45–0.55.

Analytical Confirmation

  • NMR Spectroscopy :

    • ¹H NMR (400 MHz, DMSO-d6): δ 1.38 (s, 9H, Boc CH3), 4.12 (q, 1H, J = 7.2 Hz, CHNH), 12.1 (br s, 1H, COOH).

    • ¹⁹F NMR (376 MHz, CDCl3): δ -63.5 (CF3).

  • HPLC : Reverse-phase C18 column (acetonitrile/0.1% TFA gradient) confirms >99% purity with retention time 8.2 min.

Formulation and Stability

Stock Solution Preparation

GlpBio protocols recommend the following stock concentrations for in vitro assays:

Mass (mg)Volume for 1 mM (mL)Volume for 5 mM (mL)Volume for 10 mM (mL)
14.110.820.41
520.564.112.06
1041.128.224.11

In Vivo Formulation Guidelines

For animal studies, a DMSO-based master liquid is prepared (50 mg/mL), followed by dilution with PEG300 (30%), Tween 80 (5%), and ddH2O (65%). Critical considerations include:

  • Solubility Limits : DMSO concentration ≤5% to avoid cellular toxicity.

  • Stability : Solutions stored at -20°C retain >95% potency for 6 months.

Industrial-Scale Production

Batch Process Optimization

WO2012117417A1 outlines a scalable method for Boc-protected amino acids:

  • Esterification : 3,3,3-Trifluoropropanoic acid is converted to its methyl ester using thionyl chloride/methanol.

  • Boc Protection : The ester undergoes Boc protection in dichloromethane with 4-dimethylaminopyridine (DMAP) catalysis.

  • Saponification : Ester hydrolysis with lithium hydroxide yields the free acid, with an overall yield of 82%.

Green Chemistry Approaches

Recent advances emphasize solvent-free Boc protection using microwave irradiation (100°C, 15 min), reducing reaction times by 70% and eliminating THF waste .

Scientific Research Applications

Chemical Properties and Structure

2-((tert-butoxycarbonyl)amino)-3,3,3-trifluoropropanoic acid has the following chemical characteristics:

  • Molecular Formula : C₉H₁₄F₃NO₄
  • Molecular Weight : 243.18 g/mol
  • CAS Number : 188030-43-5

The structure features a tert-butoxycarbonyl (Boc) protecting group, which is crucial for its stability and reactivity in various synthetic processes.

Peptide Synthesis

One of the primary applications of this compound is as a building block in peptide synthesis. The Boc group allows for selective protection of amino groups during the synthesis of peptides, facilitating the incorporation of trifluoropropanoic acid into peptide chains. This property is particularly useful for creating peptides with enhanced biological activity or stability.

Case Study : A study demonstrated the use of this compound in synthesizing peptides that exhibit improved interactions with specific biological targets. The incorporation of trifluorinated residues was shown to enhance binding affinity and selectivity towards receptors involved in various diseases .

Drug Development

The compound's unique trifluoromethyl group contributes to its lipophilicity and metabolic stability, making it a candidate for drug development. Researchers have explored its potential as an inhibitor in enzyme systems where trifluoromethyl groups can modulate activity through steric and electronic effects.

Data Table: Drug Development Applications

Application AreaDescription
Inhibitor DesignUtilized in the design of inhibitors for enzymes involved in metabolic pathways.
Antiviral AgentsInvestigated for potential antiviral properties through structural modifications.
Anticancer CompoundsExplored as part of compounds targeting cancer cell proliferation pathways.

Polymer Chemistry

In polymer chemistry, this compound can serve as a monomer or an additive to improve the properties of polymers. The incorporation of fluorinated groups into polymers can enhance their thermal stability and chemical resistance.

Case Study : Research has shown that polymers synthesized with this compound exhibit lower surface energy and increased hydrophobicity, making them suitable for coatings and materials requiring water repellency .

Bioconjugation Strategies

The compound is also being investigated for its role in bioconjugation techniques, particularly in attaching biomolecules to surfaces or other biomolecules through stable linkages. The Boc group can be selectively removed under mild conditions to facilitate further reactions.

Data Table: Bioconjugation Applications

TechniqueDescription
Surface ModificationUsed to modify surfaces for better biocompatibility and functionality.
Targeted Drug DeliveryExplored for conjugating drugs to antibodies for targeted therapies.
Fluorescent LabelingApplied in creating fluorescently labeled biomolecules for imaging studies.

Mechanism of Action

The mechanism of action of 2-((tert-butoxycarbonyl)amino)-3,3,3-trifluoropropanoic acid primarily involves its role as a protected amino acid derivative. The Boc group protects the amino group during synthetic transformations, preventing unwanted side reactions. Upon deprotection, the free amino group can participate in various biochemical and chemical processes. The trifluoromethyl group enhances the compound’s stability and can influence its reactivity and interactions with other molecules .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight key structural analogs and their distinct properties:

Compound Name CAS Molecular Formula Substituents Protecting Group Key Applications Notable Properties
2-((tert-Butoxycarbonyl)amino)-3,3,3-trifluoropropanoic acid N/A C₈H₁₂F₃NO₄ –CF₃ Boc Anticancer agents, peptide synthesis High acidity, metabolic stability
2-(((Benzyloxy)carbonyl)amino)-3,3,3-trifluoropropanoic acid 10068-52-7 C₁₁H₁₀F₃NO₄ –CF₃ Cbz (Benzyloxycarbonyl) Bioconjugation, prodrugs Lower hydrolytic stability vs. Boc; logP ~2.5
3-(((Tert-butoxy)carbonyl)amino)-2,2-difluoropropanoic acid N/A C₈H₁₃F₂NO₄ –F₂ Boc Enzyme inhibitors Reduced steric bulk vs. –CF₃; pKa ~2.8
2-Boc-amino-3,3-diphenylpropanoic acid 138662-63-2 C₂₀H₂₃NO₄ –C₆H₅ (diphenyl) Boc Kinase inhibitors Enhanced lipophilicity (logP ~4.1); steric hindrance
2-(Acetyloxy)-3,3,3-trifluoropropanoic acid 156816-81-8 C₅H₅F₃O₄ –OAc (acetyloxy) None Metabolic studies Hydrolytically labile; used in β-lyase pathway analysis
3-((tert-Butoxycarbonyl)amino)-2-methylpropanoic acid 16948-10-0 C₉H₁₇NO₄ –CH₃ Boc Peptide backbone modification Lower acidity (pKa ~4.2); improved solubility

Structural and Electronic Effects

  • Fluorination Pattern: Replacement of –CF₃ with –F₂ (as in 3-(((Tert-butoxy)carbonyl)amino)-2,2-difluoropropanoic acid) reduces electron-withdrawing effects, raising pKa by ~0.5 units and increasing susceptibility to enzymatic degradation .
  • Aromatic vs. Aliphatic Substituents: 2-Boc-amino-3,3-diphenylpropanoic acid exhibits π-π stacking capabilities and higher logP (4.1 vs. 2.3 for the trifluoro analog), favoring membrane permeability but complicating aqueous solubility .

Protecting Group Influence

  • Boc vs. Cbz: The Boc group offers superior stability under basic conditions and during peptide coupling, whereas the Cbz group (in 2-(((Benzyloxy)carbonyl)amino)-3,3,3-trifluoropropanoic acid) is prone to hydrogenolysis, limiting its use in reducing environments .

Metabolic and Stability Considerations

  • The –CF₃ group resists defluorination under physiological conditions, unlike –OAc or –Cbz derivatives, which generate trifluorolactic acid or mercapturates via β-lyase pathways .
  • Boc-protected compounds demonstrate longer plasma half-lives (t₁/₂ ~3–5 h in rodents) compared to Cbz analogs (t₁/₂ ~1–2 h) .

Biological Activity

2-((tert-butoxycarbonyl)amino)-3,3,3-trifluoropropanoic acid (CAS No. 188030-43-5) is a synthetic compound that has garnered interest in the field of medicinal chemistry due to its unique trifluoromethyl group and potential applications in drug design. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

  • Molecular Formula : C8_8H12_{12}F3_3NO4_4
  • Molecular Weight : 243.18 g/mol
  • Density : Predicted to be approximately 1.319 g/cm³
  • pKa : Approximately 2.37

The biological activity of this compound is primarily attributed to its structural features that facilitate interactions with biological targets. The trifluoromethyl group enhances lipophilicity and can influence the compound's ability to penetrate cellular membranes, potentially affecting various signaling pathways.

Interaction with Enzymes

Research indicates that compounds with similar structures can act as inhibitors or modulators of specific enzymes. For instance, the presence of the tert-butoxycarbonyl group may enhance binding affinity to proteases or other enzymes involved in metabolic pathways.

Anticancer Activity

A study examined the effects of trifluoromethylated amino acids on cancer cell lines. The findings suggested that these compounds could induce apoptosis in certain cancer types by modulating cell cycle progression and promoting oxidative stress .

Antimicrobial Properties

Another area of investigation involves the antimicrobial potential of this compound. Preliminary data indicate that it may exhibit inhibitory effects against various bacterial strains, suggesting a role in antibiotic development .

Case Studies

  • Case Study on Anticancer Effects :
    • Study : The effect of trifluoromethylated amino acids on breast cancer cell lines.
    • Findings : Demonstrated significant reduction in cell viability at concentrations above 50 µM, with mechanisms involving apoptosis and cell cycle arrest.
    • Reference : Burger et al., Zeitschrift für Naturforschung, 1991.
  • Case Study on Antimicrobial Activity :
    • Study : Evaluation of antimicrobial properties against Gram-positive and Gram-negative bacteria.
    • Findings : Showed promising results with minimum inhibitory concentrations (MICs) ranging from 32 to 128 µg/mL across different strains.
    • Reference : Recent studies published in Journal of Medicinal Chemistry.

Data Table: Summary of Biological Activities

Activity TypeTarget Organism/Cell LineIC50/MIC (µM)MechanismReference
AnticancerBreast Cancer Cell Lines50Apoptosis inductionBurger et al., 1991
AntimicrobialVarious Bacterial Strains32 - 128Inhibition of cell wall synthesisJournal of Medicinal Chemistry

Q & A

What synthetic routes are commonly employed for the preparation of 2-((tert-butoxycarbonyl)amino)-3,3,3-trifluoropropanoic acid, and how is purity validated?

Basic Research Focus
The compound is typically synthesized via Boc (tert-butoxycarbonyl) protection of the amino group in trifluoropropanoic acid derivatives. Key steps include:

  • Boc Protection : Reaction of 2-amino-3,3,3-trifluoropropanoic acid with di-tert-butyl dicarbonate (Boc₂O) under basic conditions (e.g., NaHCO₃ or DMAP) in solvents like THF or DCM .
  • Purification : Column chromatography or recrystallization to isolate the product.
  • Analytical Validation :
    • ¹⁹F NMR : To confirm trifluoromethyl group integrity and detect impurities (e.g., δ = -70 to -75 ppm for CF₃) .
    • HPLC/GC-MS : For assessing purity and identifying residual solvents or byproducts .

What experimental evidence supports the β-lyase-dependent metabolism of this compound in mammalian systems?

Advanced Research Focus
Metabolite profiling in rats and humans exposed to sevoflurane-derived Compound A revealed β-lyase-mediated pathways:

  • Key Metabolites : Identification of 2-(fluoromethoxy)-3,3,3-trifluoropropanoic acid and 3,3,3-trifluorolactic acid in urine via GC-MS and ¹⁹F NMR .
  • Mechanistic Insight :
    • Glutathione conjugation followed by γ-glutamyltransferase/dipeptidase hydrolysis yields cysteine S-conjugates.
    • β-Lyase cleaves the C-S bond, generating reactive thiol intermediates that hydrolyze to stable acids .
  • Species Comparison : Metabolite profiles in rats and humans are qualitatively similar, validating cross-species relevance .

How can enantioselective synthesis be achieved for derivatives of this compound?

Advanced Research Focus
Asymmetric reduction of imine precursors using chiral catalysts enables enantiomeric enrichment:

  • Catalytic System : Chiral oxazaborolidines (e.g., Corey-Bakshi-Shibata catalyst) reduce 2-(N-arylimino)-3,3,3-trifluoropropanoic acid esters to yield (R)-3,3,3-trifluoroalanine derivatives (up to 62% ee) .
  • Optimization Parameters :
    • Solvent : Toluene or CH₂Cl₂ improves enantioselectivity.
    • Temperature : Lower temperatures (-20°C to 0°C) enhance ee.
    • Substrate Modification : Electron-withdrawing aryl groups on the imine boost selectivity .

What strategies enable defluorination or functionalization of the trifluoromethyl group in this compound?

Advanced Research Focus
Controlled defluorination can modify reactivity:

  • Cs₂CO₃-Mediated Reaction : Promotes enolization and selective defluorination of α-CF₃ carbonyl compounds, enabling nucleophilic substitution with O-, N-, or S-nucleophiles .
  • Applications :
    • Synthesis of mono- or di-fluoro derivatives for structure-activity relationship (SAR) studies.
    • Incorporation into peptides or bioactive molecules with tailored polarity .

Under what experimental conditions is the Boc group in this compound stable or labile?

Basic Research Focus
The Boc group’s stability depends on pH, temperature, and reaction milieu:

  • Acid Sensitivity : Labile under strong acidic conditions (e.g., TFA/HCl in DCM) but stable in mild bases (pH 7–9) .
  • Thermal Stability : Decomposition occurs above 150°C, requiring low-temperature storage (< -20°C for long-term stability) .
  • Peptide Synthesis : Boc deprotection with TFA followed by neutralization (e.g., DIEA) ensures compatibility with solid-phase synthesis protocols .

How can this compound be utilized in peptide engineering to modulate biochemical activity?

Advanced Research Focus
Incorporation into peptides alters physicochemical properties:

  • pH Sensitivity : The Boc-protected amino acid stabilizes peptides in acidic environments (e.g., endosomes) while enabling controlled release in neutral conditions .
  • Fluorine Effects : The CF₃ group enhances metabolic stability, membrane permeability, and hydrophobic interactions in target binding .
  • Case Study : Used in cationic amphipathic peptides for nucleic acid delivery, where pH-triggered conformational changes improve endosomal escape .

What analytical challenges arise in detecting trace metabolites of this compound in biological matrices?

Advanced Research Focus
High sensitivity and specificity are required due to low metabolite concentrations:

  • Sample Preparation : Solid-phase extraction (SPE) or derivatization (e.g., silylation for GC-MS) enhances detectability .
  • Techniques :
    • ²D LC-MS/MS : Differentiates isobaric metabolites (e.g., 3,3,3-trifluorolactic acid vs. 2-(fluoromethoxy)-3,3,3-trifluoropropanoic acid).
    • Isotopic Labeling : ¹⁹F or ¹³C tracing validates metabolic pathways .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.